molecular formula C4H3NO4-2 B1260514 Iminoaspartate

Iminoaspartate

Cat. No. B1260514
M. Wt: 129.07 g/mol
InChI Key: NMUOATVLLQEYHI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Iminoaspartate is dicarboxylate anion arising from deprotonation of both carboxylic acid groups of iminoaspartic acid. It is a dicarboxylic acid dianion and a C4-dicarboxylate. It is a conjugate base of an iminoaspartic acid and an iminoaspartate(1-).

Scientific Research Applications

Nanoparticle Science and Medicine

Nanoparticle science, including the use of nanoparticles in nanomedicine, is a rapidly growing field with significant implications for the treatment and diagnosis of various diseases. Although iminoaspartate itself is not directly mentioned, the relevance of nanoparticles in medicine, as highlighted in the research by Foroozandeh and Aziz (2018), provides context for potential applications of compounds like iminoaspartate in biomedical research and technology (Foroozandeh & Aziz, 2018).

Biomedical Applications of Inorganic Nanoparticles

The application of inorganic materials, such as nanoparticles, in biomedicine is a key area of exploration. Giner-Casares et al. (2016) discuss the use of these materials for enhanced diagnostic tools and therapies, particularly for diseases like cancer and HIV, which can provide insights into how iminoaspartate might be utilized in similar contexts (Giner-Casares et al., 2016).

NAD Synthesis Pathway

A significant application of iminoaspartate is found in the study of the NAD synthesis pathway. Cherrier, Choudens, and Fontecilla-Camps (2016) describe the role of iminoaspartate in the formation of the NAD precursor quinolinic acid, highlighting its importance in metabolic processes (Cherrier, Choudens, & Fontecilla-Camps, 2016).

Enzymatic Function and Catalysis

The enzymatic function and catalysis of iminoaspartate are further explored in research by Bossi et al. (2002). They discuss the role of L-Aspartate oxidase in converting L-Asp to iminoaspartate, which is a critical step in the biosynthesis of NAD(+), suggesting potential applications in drug targeting and therapeutic strategies (Bossi, Negri, Tedeschi, & Mattevi, 2002).

Novel Enzyme Identification and Study

Yang et al. (2003) identify a novel enzyme, aspartate dehydrogenase, which is involved in the production of iminoaspartate. This study sheds light on the biological functions and enzymatic pathways involving iminoaspartate, offering potential applications in genetic and metabolic research (Yang et al., 2003).

properties

Product Name

Iminoaspartate

Molecular Formula

C4H3NO4-2

Molecular Weight

129.07 g/mol

IUPAC Name

2-iminobutanedioate

InChI

InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9)/p-2

InChI Key

NMUOATVLLQEYHI-UHFFFAOYSA-L

Canonical SMILES

C(C(=N)C(=O)[O-])C(=O)[O-]

synonyms

iminoaspartate
iminoaspartic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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